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molecular formula C15H12N2O2 B3008711 3-Benzylquinazoline-2,4(1h,3h)-dione CAS No. 1932-42-9; 19408-48-1

3-Benzylquinazoline-2,4(1h,3h)-dione

Cat. No. B3008711
M. Wt: 252.273
InChI Key: NIFRUOQEJBOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710319

Procedure details

A solution of benzyl isocyanate (13.3 g, 0.10 mol) in xylene (40 ml) is metered, at room temperature, into a solution of methyl anthranilate (15.1 g, 0.10 mol) in xylene (80 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. 1.80 ml of a 30% solution of methanolic sodium methylate (0.010 ml) are metered in, and the mixture is stirred at 90° C. for a further 2 hours, during which process methanol is distilled off. 0.9 ml of 85% formic acid (0.020 mol) is subsequently added and the mixture is stirred at 90° C. for a further hour. After cooling, the product is filtered off with suction, washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water, and dried. 22.2 g of 3-(benzyl)-2,4(1H,3H)-quinazolinedione (yield: 88.0% of theory) of melting point 231° to 232° C. (lit. 227° to 228° C.) are obtained.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Quantity
0.9 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[C:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[NH2:14].C[O-].[Na+].C(O)=O>C1(C)C(C)=CC=CC=1.CO>[CH2:1]([N:8]1[C:11](=[O:19])[C:12]2[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:14][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium methylate
Quantity
0.01 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(=O)O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the batch is stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
is stirred at 90° C. for a further 2 hours, during which
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off
STIRRING
Type
STIRRING
Details
the mixture is stirred at 90° C. for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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